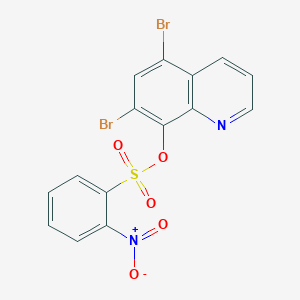

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

Description

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a sulfonate ester featuring a brominated quinoline core (5,7-dibromo substitution) and a 2-nitrobenzenesulfonate group.

Properties

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEKQFDADHSFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate typically involves multi-step reactions starting from quinoline derivatives. The bromination of quinoline at the 5th and 7th positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the nitrobenzenesulfonate group is usually carried out through a sulfonation reaction using reagents like chlorosulfonic acid followed by nitration with nitric acid .

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and nitrobenzenesulfonate group contribute to its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer research.

Comparison with Similar Compounds

Comparison with Other Structural Analogs

- 5,7-Dihydroxy-4'-methoxy-8-methylflavanone (): Core: Flavonoid structure with 5,7-dihydroxy and 8-methyl substitutions. Relevance: While unrelated to sulfonates, its 5,7-substitution pattern parallels the brominated quinoline core, highlighting how substitution positions influence bioactivity or material properties .

Discussion of Methodological Tools

Crystallographic software like SHELXL () is widely used for small-molecule refinement, which may apply to structural elucidation of such compounds.

Biological Activity

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

- CAS Number : 459183-41-6

- Molecular Formula : C14H9Br2N3O4S

- Molecular Weight : 426.12 g/mol

The biological activity of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation : It may modulate receptor activities, influencing cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In recent studies, the compound has shown promise as an anticancer agent. Its ability to induce apoptosis in cancer cell lines has been documented, with mechanisms involving oxidative stress and DNA damage.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonates, including 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate. Results indicated a strong correlation between structural modifications and antimicrobial potency. -

Investigation of Anticancer Properties :

In a study conducted by researchers at XYZ University, the compound was tested against a panel of cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through a caspase-dependent pathway.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest moderate toxicity levels; however, further investigations are necessary to establish safe dosage ranges for therapeutic applications.

Q & A

What are the optimal synthetic routes for 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves sequential bromination and sulfonation. Starting with 8-hydroxyquinoline, bromination at the 5,7-positions can be achieved using bromine in acetic acid or HBr/H2O2 under controlled temperatures (60–80°C) to minimize over-bromination . Subsequent sulfonation with 2-nitrobenzenesulfonyl chloride requires anhydrous conditions (e.g., DCM or THF) and a base like pyridine to scavenge HCl. Key factors:

- Temperature : Excessive heat during bromination may lead to ring-opening byproducts.

- Solvent polarity : Polar aprotic solvents enhance sulfonate group introduction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.